Methyl 4-amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbimidate
Overview
Description
Methyl 4-amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbimidate is a complex organic compound with a molecular formula of C11H15N5O3. This compound belongs to the pyrrolo[2,3-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbimidate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core, is a known synthetic route .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbimidate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the pyrrolo[2,3-d]pyrimidine core .
Scientific Research Applications
Methyl 4-amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbimidate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving pyrrolo[2,3-d]pyrimidine derivatives.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbimidate involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of CDK2, a cyclin-dependent kinase involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits various biological activities, including antiproliferative effects.
Pyrido[2,3-d]pyrimidin-7-one: Known for its kinase inhibitory properties.
Uniqueness
Methyl 4-amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbimidate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research .
Properties
CAS No. |
120386-10-9 |
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Molecular Formula |
C11H15N5O3 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
methyl 4-amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carboximidate |
InChI |
InChI=1S/C11H15N5O3/c1-18-10(13)7-4-16(6-19-3-2-17)11-8(7)9(12)14-5-15-11/h4-5,13,17H,2-3,6H2,1H3,(H2,12,14,15) |
InChI Key |
VPPPKWLKHBZHCL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CN(C2=NC=NC(=C12)N)COCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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